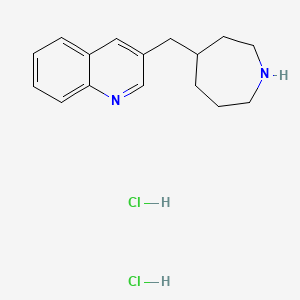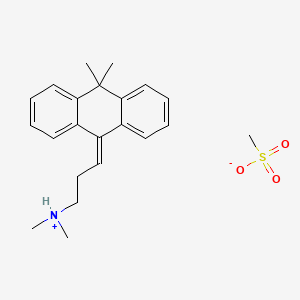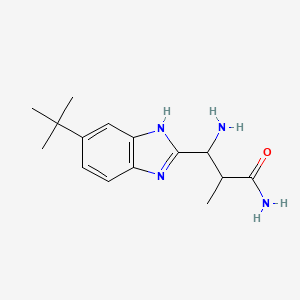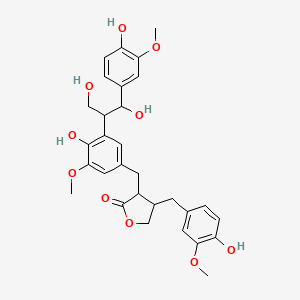
beta-D-Glucopyranoside, (3R)-3-hydroxyoctyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
beta-D-Glucopiranósido, (3R)-3-hidroxioctilo: es un compuesto que pertenece a la clase de los glucósidos, que son glucósidos derivados de la glucosa. Este compuesto presenta una porción glucopiranósido unida a un grupo (3R)-3-hidroxioctilo. Los glucósidos son conocidos por sus diversas actividades biológicas y se encuentran comúnmente en varios productos naturales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de beta-D-Glucopiranósido, (3R)-3-hidroxioctilo se puede lograr mediante métodos enzimáticos. Un enfoque implica el uso de beta-glucosidasa modificada en solventes orgánicos y líquidos iónicos. Por ejemplo, la mutante N189F dalcoquinasa puede catalizar la reacción de hidrólisis inversa para producir octilo beta-D-glucopiranósido en una reacción que contiene glucosa, enzima y octanol en una mezcla de solventes específica .
Métodos de producción industrial
La producción industrial de glucósidos de alquilo de cadena larga, incluido el beta-D-Glucopiranósido, (3R)-3-hidroxioctilo, generalmente implica la síntesis enzimática debido a la regio- y estereo-selectividad de las reacciones catalizadas por enzimas en condiciones suaves. El uso de sistemas de reacción no acuosos, como solventes orgánicos y líquidos iónicos, mejora el rendimiento y la eficiencia del proceso de producción .
Análisis De Reacciones Químicas
Tipos de reacciones
El beta-D-Glucopiranósido, (3R)-3-hidroxioctilo experimenta diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la conversión de grupos hidroxilo a grupos carbonilo.
Reducción: La reducción de grupos carbonilo de nuevo a grupos hidroxilo.
Sustitución: Reemplazo de grupos hidroxilo por otros grupos funcionales.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio para la oxidación, agentes reductores como el borohidruro de sodio para la reducción y nucleófilos para las reacciones de sustitución. Las condiciones generalmente implican temperaturas y pH controlados para garantizar la ruta de reacción deseada.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación del grupo hidroxilo puede conducir a la formación de aldehídos o cetonas, mientras que la reducción puede revertir estos productos de nuevo a alcoholes.
Aplicaciones Científicas De Investigación
El beta-D-Glucopiranósido, (3R)-3-hidroxioctilo tiene varias aplicaciones de investigación científica:
Química: Se utiliza como un compuesto modelo para estudiar la formación y escisión de enlaces glucosídicos.
Biología: Se investiga su papel en los procesos celulares que involucran el metabolismo de la glucosa.
Medicina: Se explora su potencial efecto terapéutico, incluida la actividad antineoplásica.
Mecanismo De Acción
El mecanismo de acción del beta-D-Glucopiranósido, (3R)-3-hidroxioctilo involucra su interacción con objetivos moleculares y vías específicas. Por ejemplo, puede unirse a receptores artificiales, formando complejos estables a través de interacciones no covalentes . Estas interacciones son cruciales para su actividad biológica y potencial terapéutico.
Comparación Con Compuestos Similares
Compuestos similares
Metil beta-D-glucopiranósido: Otro glucósido con una estructura similar pero diferentes sustituyentes.
Quercetina 3-O-beta-D-glucopiranósido: Un glucósido con una porción de quercetina, conocido por su actividad antineoplásica.
Fenil-beta-D-glucopiranósido: Un glucósido con un grupo fenilo, estudiado por sus interacciones y estabilidad únicas.
Singularidad
El beta-D-Glucopiranósido, (3R)-3-hidroxioctilo es único debido a su específico sustituyente (3R)-3-hidroxioctilo, que confiere propiedades fisicoquímicas y actividades biológicas distintas en comparación con otros glucósidos. Esta singularidad lo convierte en un compuesto valioso para diversas aplicaciones científicas e industriales.
Propiedades
Número CAS |
120727-21-1 |
|---|---|
Fórmula molecular |
C14H28O7 |
Peso molecular |
308.37 g/mol |
Nombre IUPAC |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(3R)-3-hydroxyoctoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C14H28O7/c1-2-3-4-5-9(16)6-7-20-14-13(19)12(18)11(17)10(8-15)21-14/h9-19H,2-8H2,1H3/t9-,10-,11-,12+,13-,14-/m1/s1 |
Clave InChI |
PDTNYXYWXDHHEM-YOVYLDAJSA-N |
SMILES isomérico |
CCCCC[C@H](CCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O |
SMILES canónico |
CCCCCC(CCOC1C(C(C(C(O1)CO)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


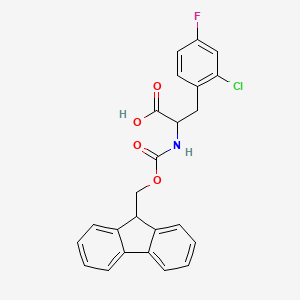
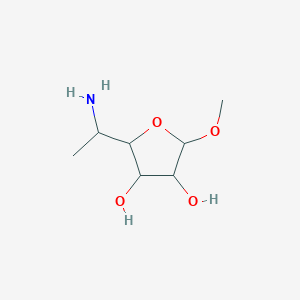
![(2S)-4-(Methylsulfanyl)-2-[(3-oxo-1,2,3,4-tetrahydroquinoxaline-1-carbonyl)amino]butanoic acid](/img/structure/B12301713.png)
![methyl 1-(2,5-dimethoxyphenyl)-2-{[2-(methoxycarbonyl)phenyl]carbamoyl}-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate](/img/structure/B12301721.png)
![(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-phenyl-3-propanoyloxypropanoate](/img/structure/B12301722.png)
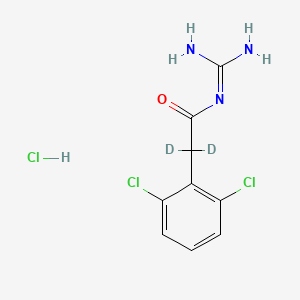
![2-({[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy}methyl)-6-(3-hydroxy-5-methylphenoxy)oxane-3,4,5-triol](/img/structure/B12301738.png)
![Potassium;3-(15-hydroxy-10,14-dimethyl-7-oxo-15-pentacyclo[9.7.0.02,4.05,10.014,18]octadec-5-enyl)propanoate](/img/structure/B12301740.png)
![2-[4-(2-Chloro-4-fluorophenyl)-2-oxochromen-7-yl]oxypropanoic acid](/img/structure/B12301747.png)

